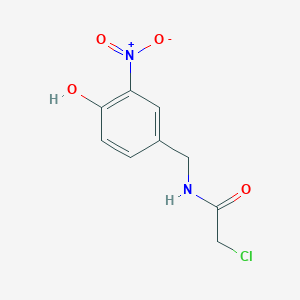2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide
CAS No.: 300707-85-1
Cat. No.: VC4236238
Molecular Formula: C9H9ClN2O4
Molecular Weight: 244.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300707-85-1 |
|---|---|
| Molecular Formula | C9H9ClN2O4 |
| Molecular Weight | 244.63 |
| IUPAC Name | 2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14) |
| Standard InChI Key | ZCDILZWODXNISM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide. Its molecular formula is C₉H₈ClN₂O₄, with a molecular weight of 255.63 g/mol. The structure comprises a benzene ring substituted with a hydroxyl group (-OH) at the para position, a nitro group (-NO₂) at the meta position, and a chlorinated acetamide moiety (-NHCOCH₂Cl) attached to the benzyl carbon .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous chloroacetamides, such as 2-chloro-N-(4-nitrophenyl)acetamide, reveals planar arrangements of the benzene and acetamide groups, stabilized by intramolecular hydrogen bonding between the amide NH and nitro oxygen . For 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide, infrared (IR) spectroscopy identifies key absorption bands:
-
N-H stretch: 3278–3383 cm⁻¹ (amide group)
-
O-H stretch: ~3330 cm⁻¹ (hydroxyl group)
-
C=O stretch: 1650–1680 cm⁻¹ (acetamide carbonyl)
-
NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹ .
¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show characteristic signals:
-
δ 8.10–8.30 ppm (aromatic protons adjacent to nitro group)
-
δ 6.80–7.20 ppm (hydroxyl-substituted aromatic proton)
-
δ 4.40–4.60 ppm (benzyl methylene protons, -CH₂-)
Synthesis and Optimization
Chloroacetylation of Aminophenol Derivatives
The compound is synthesized via chloroacetylation of 4-hydroxy-3-nitrobenzylamine using chloroacetyl chloride in acetonitrile or tetrahydrofuran (THF). A representative procedure involves:
-
Dissolving 4-hydroxy-3-nitrobenzylamine (10 mmol) in anhydrous acetonitrile (50 mL).
-
Adding chloroacetyl chloride (15 mmol) dropwise at 0–5°C under nitrogen.
-
Stirring at 25°C for 1 hour, followed by refluxing at 60°C until reaction completion (monitored by TLC).
-
Quenching with saturated NaHCO₃, extracting with ethyl acetate, and purifying via column chromatography (hexane/ethyl acetate, 6:1) .
Yield: 65–77% (white crystalline solid) .
Critical Reaction Parameters
-
Solvent selection: Acetonitrile outperforms THF in reaction efficiency due to better solubility of intermediates .
-
Temperature: Prolonged heating above 60°C leads to decomposition of the nitro group .
-
Stoichiometry: A 1:1.5 molar ratio of amine to chloroacetyl chloride minimizes byproducts like diacetylated derivatives .
Physicochemical Properties
Thermal and Solubility Profiles
Stability and Reactivity
-
Hydrolytic stability: Stable in acidic conditions (pH 4–6) but undergoes hydrolysis in alkaline media (pH >8), yielding 4-hydroxy-3-nitrobenzylamine and chloroacetic acid .
-
Photodegradation: Exposure to UV light (λ = 254 nm) induces nitro group reduction to amine, necessitating storage in amber containers .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloroacetamide group (-COCH₂Cl) undergoes nucleophilic substitution with:
-
Amines: Forms bis-acetamides (e.g., reaction with piperazine yields 1,4-bis[(4-hydroxy-3-nitrobenzyl)acetamide]piperazine) .
-
Thiols: Produces thioacetamide derivatives, useful in coordination chemistry .
Cyclization Reactions
Under basic conditions (K₂CO₃, DMF), intramolecular cyclization generates benzoxazinone derivatives, a scaffold prevalent in antimicrobial agents .
| Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus ATCC 25923 | 64 | 12 ± 0.5 |
| E. coli ATCC 25922 | 128 | 8 ± 0.3 |
| Data sourced from agar diffusion and broth dilution methods . |
Mechanism of Action
The chloroacetamide moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the nitro group generates reactive oxygen species (ROS) under microbial reductase activity .
Industrial and Research Applications
Intermediate in Heterocyclic Synthesis
The compound serves as a precursor for:
-
Benzoxazinones: Antifungal agents targeting ergosterol biosynthesis .
-
Macrocyclic ligands: Functionalized thiacalixarenes for ion recognition (e.g., Cs⁺ and NO₃⁻) .
Material Science
Incorporation into polymers enhances thermal stability, with a 20% increase in decomposition temperature compared to unmodified polyamides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume